

Application Notes and Protocols: Butyltriiodo-stannane in Complex Molecule Synthesis

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Compound of Interest

Compound Name: Stannane, butyltriiodo-

Cat. No.: B15482212

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Disclaimer

The following application notes and protocols are based on the general principles of organotin chemistry. Butyltriiodo-stannane is a compound for which specific literature and experimental data are limited. Therefore, the information provided herein is largely based on analogies to more well-studied organotin halides. The proposed synthesis and application protocols should be considered as starting points and will likely require significant optimization.

Introduction

Butyltriiodo-stannane (BuSnI_3) is a monoalkyltin trihalide, a class of organotin compounds characterized by a single alkyl group and three halogen atoms covalently bonded to a central tin atom. These compounds are known for their strong Lewis acidity, which increases with the number of electronegative halogen substituents.[1][2] The reactivity of butyltriiodo-stannane is anticipated to be dominated by its electrophilic tin center, making it a potential catalyst and intermediate in various organic transformations relevant to complex molecule synthesis.

Proposed Synthesis of Butyltriiodo-stannane

The synthesis of monoalkyltin trihalides can be challenging due to the tendency for multiple alkylations.[3] However, two primary methods, redistribution and direct alkylation, are generally

employed for the synthesis of related compounds and can be adapted for the preparation of butyltriiodo-stannane.

Redistribution Reaction (Kocheshkov Reaction)

This method involves the reaction of a tetraalkyltin with a tin tetrahalide.^{[4][5]} To favor the formation of the monoalkyltin trihalide, a stoichiometric excess of the tin tetrahalide is used.

Reaction:



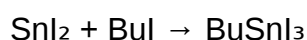
Experimental Protocol: Proposed Synthesis via Redistribution

- To a stirred solution of tin(IV) iodide (3.0 molar equivalents) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add tetrabutyltin (1.0 molar equivalent) dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
- Cool the reaction mixture to room temperature.
- The product, butyltriiodo-stannane, is expected to be a high-boiling liquid or a solid. Purification can be attempted by vacuum distillation or recrystallization from a non-polar solvent. However, be aware that redistribution reactions can be reversible at high temperatures.

Direct Alkylation

Direct alkylation of a tin(II) halide in the presence of an alkyl halide and a suitable catalyst is another potential route.

Reaction:



Experimental Protocol: Proposed Synthesis via Direct Alkylation

- In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add tin(II) iodide (1.0 molar equivalent) and a catalytic amount of a transition metal complex (e.g., a palladium or platinum complex).^[6]
- Add an excess of butyl iodide (used as both reactant and solvent).
- Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by analyzing aliquots (e.g., by ¹H NMR after quenching a sample with a deuterated solvent).
- Upon completion, cool the reaction mixture and remove the excess butyl iodide under reduced pressure.
- The crude product can then be purified as described in the redistribution protocol.

Applications in Complex Molecule Synthesis

The primary utility of butyltriiodo-stannane in organic synthesis is expected to stem from its strong Lewis acidity.

Lewis Acid Catalysis

Monoalkyltin trihalides are potent Lewis acids and can be used to catalyze a variety of reactions.^{[1][7]} The high Lewis acidity of BuSnI₃ could be advantageous in reactions such as:

- Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles, potentially influencing stereoselectivity.
- Friedel-Crafts Reactions: Activating electrophiles for acylation or alkylation of aromatic rings.
- Carbonyl Activations: Activating aldehydes and ketones towards nucleophilic attack in reactions like aldol additions, Michael additions, and cyanohydrin formation.
- Esterification and Transesterification: Catalyzing the formation of esters, particularly for sterically hindered substrates.^{[1][2]}

Table 1: Potential Applications of Butyltriiodo-stannane as a Lewis Acid Catalyst

Reaction Type	Substrate 1	Substrate 2	Potential Advantage
Diels-Alder	Anthracene	Maleic anhydride	Increased reaction rate and endo/exo selectivity
Friedel-Crafts Acylation	Toluene	Acetyl chloride	Mild reaction conditions compared to AlCl_3
Aldol Addition	Benzaldehyde	Acetone	Activation of the aldehyde for nucleophilic attack
Michael Addition	Chalcone	Diethyl malonate	Promotion of conjugate addition

Precursor to Other Organotin Reagents

Butyltriiodo-stannane can serve as a precursor for the synthesis of other butyltin derivatives with varying reactivity by substitution of the iodide ions.

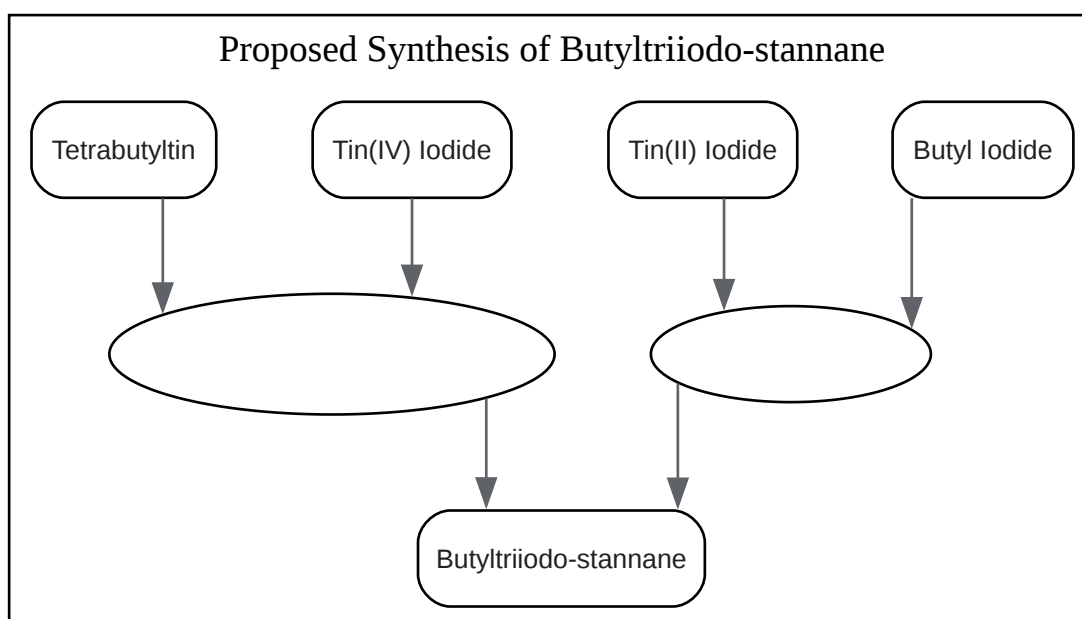
Experimental Protocol: Representative Lewis Acid Catalyzed Diels-Alder Reaction

- To a solution of the dienophile (e.g., maleic anhydride, 1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add butyltriiodo-stannane (0.1 mmol, 10 mol%) at room temperature.
- Stir the mixture for 15 minutes.
- Add the diene (e.g., anthracene, 1.2 mmol) and continue stirring at room temperature.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the product with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualizations

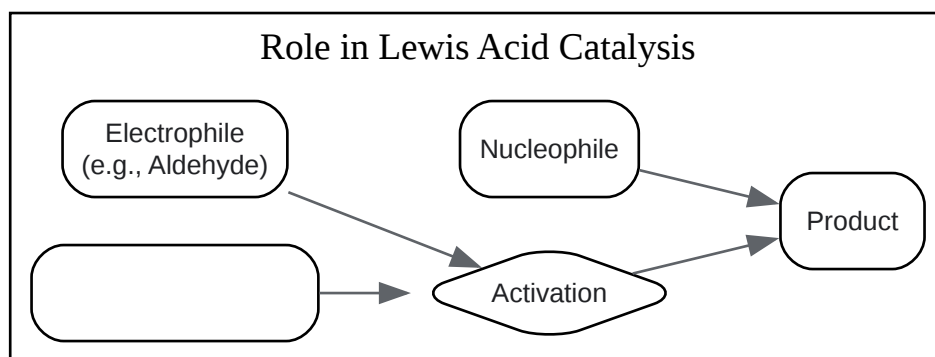
Proposed Synthesis Workflow



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Caption: Proposed synthetic routes to butyltriiodo-stannane.

Logical Relationship in Lewis Acid Catalysis



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Caption: Logical flow of butyltriiodo-stannane as a Lewis acid catalyst.

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